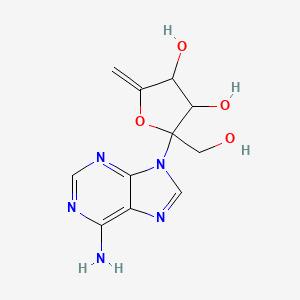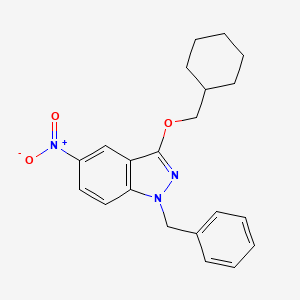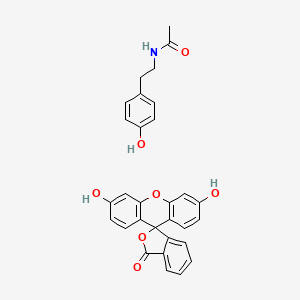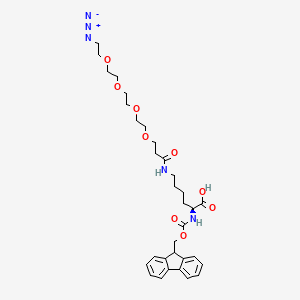![molecular formula C25H37Cl2N5O4S B11929363 1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,S)-AHPC-C2-NH2 dihydrochloride is a synthetic compound that belongs to the class of E3 ligase ligand-linker conjugates. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit the von Hippel-Lindau (VHL) protein, which plays a crucial role in the ubiquitin-proteasome system, leading to the degradation of target proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves multiple steps, starting with the preparation of the core ligand structure. The synthetic route typically includes:
Formation of the Core Ligand: The core ligand is synthesized through a series of chemical reactions, including amide bond formation, esterification, and reduction.
Linker Attachment: A linker molecule is attached to the core ligand through a nucleophilic substitution reaction.
Final Conjugation: The final step involves the conjugation of the linker-ligand complex with the desired functional group, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of (S,R,S)-AHPC-C2-NH2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions: (S,R,S)-AHPC-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
(S,R,S)-AHPC-C2-NH2 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Plays a role in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (S,R,S)-AHPC-C2-NH2 dihydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a complex that targets specific proteins for ubiquitination. This process tags the target proteins for degradation by the proteasome, effectively reducing their levels within the cell. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins.
相似化合物的比较
(S,R,S)-AHPC-C5-NH2 dihydrochloride: Another E3 ligase ligand-linker conjugate with a longer linker chain.
(S,R,S)-AHPC dihydrochloride: A variant without the C2-NH2 functional group.
VH032-NH2 dihydrochloride: A closely related compound used in similar applications.
Uniqueness: (S,R,S)-AHPC-C2-NH2 dihydrochloride is unique due to its specific linker length and functional group, which can influence its binding affinity and specificity for target proteins. This uniqueness makes it a valuable tool in the design and development of PROTACs with tailored properties for specific research and therapeutic applications.
属性
分子式 |
C25H37Cl2N5O4S |
|---|---|
分子量 |
574.6 g/mol |
IUPAC 名称 |
1-[2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H |
InChI 键 |
KPAQKVPFCMFPJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)

![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)






![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
